4-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
4-oxo-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3/c17-16(18,19)14-5-7-22(21-14)8-6-20-15(24)13-9-11(23)10-3-1-2-4-12(10)25-13/h1-5,7,9H,6,8H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOILQZGUBPYEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced by reacting the chromene intermediate with hydrazine derivatives, followed by cyclization.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced chromene or pyrazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced chromene or pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential anticancer properties of this compound:
- Mechanism of Action : The presence of the pyrazole moiety has been linked with the inhibition of certain kinases that are crucial for cancer cell proliferation. Research indicates that compounds similar to 4-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide exhibit significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells .
- Case Studies : A study demonstrated that derivatives of this compound showed enhanced antiproliferative effects when tested against human cancer cell lines (e.g., HCT116 for colon cancer). The structure-activity relationship (SAR) analysis indicated that modifications to the chromene and pyrazole rings could lead to increased potency .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects:
- In Vitro Studies : Research has shown that this compound exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of essential enzymatic pathways .
Antioxidant Activity
The antioxidant potential of this compound is another area of interest:
- Biological Evaluation : In vitro assays have demonstrated that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with various diseases, including neurodegenerative disorders .
Summary Table of Applications
| Application | Description | Key Findings |
|---|---|---|
| Anticancer | Inhibits proliferation of cancer cells | Significant cytotoxicity against various cell lines |
| Antimicrobial | Exhibits activity against specific bacterial strains | Effective against Staphylococcus aureus and E. coli |
| Antioxidant | Scavenges free radicals and reduces oxidative stress | Promotes cellular protection in oxidative stress models |
Mechanism of Action
The mechanism of action of 4-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogues from Pyrazole-Carboxamide Derivatives ()
Compounds 3a–3p (synthesized in Molecules 2015) share a pyrazole-carboxamide core but differ in substituents and connectivity. Below is a comparative analysis:
Table 1: Key Properties of Selected Analogues
| Compound ID | Core Structure | Substituents (R1, R2) | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|---|---|
| Target | Chromene-pyrazole-ethyl-carboxamide | R1: Trifluoromethyl pyrazole | N/A | N/A | ~380 (estimated) | Trifluoromethyl, chromen-4-one |
| 3a (ID1) | Pyrazole-carboxamide | R1: Phenyl, R2: Phenyl | 68 | 133–135 | 403.1 | Cyano, chloro, methyl |
| 3d (ID1) | Pyrazole-carboxamide | R1: 4-Fluorophenyl, R2: Phenyl | 71 | 181–183 | 421.0 | Fluoro, cyano, chloro |
| 3e (ID1) | Pyrazole-carboxamide | R1: 4-Chlorophenyl (bis) | 66 | 172–174 | 437.1 | Dichloro, cyano, methyl |
Key Observations :
- Synthetic Accessibility : The target compound’s ethyl-linked pyrazole-chromene structure may require multi-step synthesis, contrasting with the single-step coupling (EDCI/HOBt-mediated) used for 3a–3p .
- Thermal Stability: Analogues like 3d (mp 181–183°C) exhibit higher melting points than 3a, likely due to halogen substitution enhancing crystal lattice energy. The target compound’s melting point is unknown but may trend similarly due to the rigid chromene core.
- Bioactivity Clues : Compounds 3a–3p were designed as kinase inhibitors. The target compound’s trifluoromethyl group and chromene backbone could enhance binding to hydrophobic kinase pockets, similar to 3e ’s dichloro substituents .
Comparison with Benzothiazole-Based Chromene Carboxamide ()
The Enamine Ltd. catalog (2020) lists 4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide (Mol. Wt. 213.70), which replaces the pyrazole-ethyl group with a benzothiazole ring.
Table 2: Structural and Functional Contrasts
| Feature | Target Compound | Enamine Compound (ID2) |
|---|---|---|
| Heterocyclic Moiety | Trifluoromethyl pyrazole (ethyl-linked) | Benzothiazole (direct linkage) |
| Molecular Weight | ~380 (estimated) | 213.70 |
| Key Functional Groups | Chromen-4-one, trifluoromethyl | Chromen-4-one, benzothiazole |
| Potential Applications | Kinase inhibition, CNS targets | Photodynamic therapy, sensors |
Key Differences :
- Solubility : The ethyl linker in the target compound may improve aqueous solubility compared to the planar benzothiazole system in ID2, which is more lipophilic .
- Target Selectivity : Benzothiazoles (ID2) are often used in photodynamic agents, whereas pyrazoles (target compound) are more common in kinase inhibitors .
Biological Activity
The compound 4-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide (CAS Number: 1448121-78-5) has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₅F₃N₂O₃
- Molecular Weight : 351.28 g/mol
- Structure : The compound features a chromene core with a trifluoromethyl-substituted pyrazole moiety, which is crucial for its biological activity.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant inhibitory effects on various enzymes. For instance, studies have shown that derivatives of chromenes can inhibit cholinesterases and cyclooxygenases, which are critical targets in neurodegenerative diseases and inflammation, respectively .
- Cholinesterase Inhibition : Compounds similar to this compound have demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values indicating moderate potency .
- Cyclooxygenase Inhibition : The compound may also inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. This inhibition is linked to the presence of electron-withdrawing groups like trifluoromethyl, enhancing interaction with enzyme active sites .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals. This property is beneficial in mitigating oxidative stress-related diseases .
Cytotoxicity Studies
Cytotoxicity assays against cancer cell lines such as MCF-7 (breast cancer) and Hek293-T (human embryonic kidney cells) reveal that the compound exhibits selective cytotoxic effects. The presence of the trifluoromethyl group appears to enhance its anticancer properties by promoting apoptosis in cancer cells while minimizing toxicity to normal cells .
Case Study 1: In Vitro Evaluation
A study conducted on a series of chromene derivatives, including the target compound, assessed their biological activity against various cancer cell lines. The results indicated significant growth inhibition in MCF-7 cells, suggesting potential as an anticancer agent .
Case Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes. The docking simulations revealed strong hydrogen bonding and hydrophobic interactions, particularly with residues critical for enzyme function. These findings correlate with observed biological activities, reinforcing the importance of structural features in drug design .
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic routes are recommended for synthesizing 4-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step protocols, such as coupling chromene-2-carboxylic acid derivatives with trifluoromethylpyrazole-containing amines. Key steps include:
- Condensation reactions : Use coupling agents like EDCI or HOBt to form the amide bond under inert atmospheres (N₂/Ar) .
- Catalytic optimization : Employ palladium catalysts for pyrazole ring formation or trifluoromethyl group introduction .
- Purification : Utilize flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .
- Yield enhancement : Optimize temperature (60–80°C) and solvent polarity (DMF or THF) to reduce side products .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm amide bond formation, chromene ring protons (δ 6.5–8.5 ppm), and trifluoromethyl signals (δ -60 to -70 ppm in ¹⁹F NMR) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) for purity assessment .
- FT-IR : Confirm carbonyl stretches (amide C=O at ~1650 cm⁻¹, chromene lactone at ~1720 cm⁻¹) .
Advanced: How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?
Answer:
- Pharmacokinetic profiling : Measure plasma half-life and bioavailability using LC-MS/MS. Adjust formulations (e.g., PEGylation or liposomal encapsulation) to improve stability .
- Metabolite identification : Use liver microsome assays to detect inactive metabolites; modify labile groups (e.g., methyl to cyclopropyl) .
- Dose-response recalibration : Conduct interspecies scaling (e.g., rodent-to-human) using allometric equations to refine dosing .
Advanced: What computational strategies predict the compound’s binding affinity to target proteins?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or kinase domains). Focus on the trifluoromethyl group’s hydrophobic interactions .
- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and conformational changes .
- QSAR models : Train algorithms on pyrazole-chromene analogs to predict IC₅₀ values and guide structural modifications .
Advanced: How to address poor aqueous solubility during biological testing?
Answer:
- Co-solvent systems : Use DMSO (≤10%) or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility .
- Salt formation : Synthesize hydrochloride or sodium salts via acid/base titration .
- Prodrug design : Introduce phosphate esters or glycosides that hydrolyze in vivo .
Basic: What are key stability considerations under varying pH and temperature?
Answer:
- pH stability : Conduct accelerated degradation studies (pH 1–9, 37°C). The amide bond is prone to hydrolysis under acidic/basic conditions; buffer formulations (pH 6–7) are recommended .
- Thermal stability : Store lyophilized powder at -20°C; DSC/TGA analysis reveals decomposition points (>150°C) .
Advanced: How to conduct SAR studies focusing on the trifluoromethyl pyrazole moiety?
Answer:
- Analog synthesis : Replace CF₃ with Cl, CH₃, or OCF₃; evaluate changes in potency .
- Bioisosteric substitution : Test pyrazole vs. triazole or imidazole rings .
- Enantiomeric separation : Use chiral HPLC (Chiralpak AD-H) to isolate R/S isomers and compare activity .
Advanced: What methods enable regioselective functionalization of the chromene ring?
Answer:
- Electrophilic substitution : Brominate the chromene C-6 position using NBS/AIBN, followed by Suzuki coupling to introduce aryl groups .
- Protecting groups : Temporarily block the amide with Boc to direct reactions to the chromene oxygen .
Basic: How to validate purity and identity of intermediates during synthesis?
Answer:
- TLC monitoring : Use silica plates (ethyl acetate/hexane 3:7) with UV visualization at 254 nm .
- In-process controls : Conduct FT-IR after each step to confirm functional group retention .
- Intermediate MS/MS : Compare fragmentation patterns with expected structures .
Advanced: What strategies improve metabolic stability based on structural analogs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
